![molecular formula C18H12Cl3N5O B2732181 N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-97-6](/img/structure/B2732181.png)
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H12Cl3N5O and its molecular weight is 420.68. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory effects due to its structural resemblance to known anti-inflammatory agents. Researchers have investigated its potential as a therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and dermatitis. Mechanistic studies suggest that it modulates key inflammatory pathways, making it a promising candidate for drug development .
Analgesic Activity
Studies have explored the analgesic properties of this compound. It interacts with specific receptors in the central nervous system, potentially providing pain relief. Researchers are investigating its efficacy in managing chronic pain, neuropathic pain, and postoperative pain .
Anticancer Potential
The compound’s unique structure has drawn attention in oncology research. Preclinical studies indicate that it inhibits specific kinases involved in cancer cell proliferation and survival. Researchers are evaluating its potential as a targeted therapy for various cancers, including breast, lung, and colorectal cancers .
Antimicrobial Effects
In vitro experiments have demonstrated the compound’s antimicrobial activity against certain bacterial and fungal strains. It may serve as an adjunct to existing antibiotics or antifungal agents. Further investigations are needed to determine its clinical utility .
Neuroprotective Properties
Given its ability to modulate neuronal pathways, researchers have explored its neuroprotective effects. Animal studies suggest that it may mitigate neurodegenerative processes, making it relevant for conditions like Alzheimer’s disease and Parkinson’s disease .
Cardiovascular Applications
The compound’s impact on cardiovascular health is under scrutiny. It may influence blood pressure regulation, vascular tone, and platelet aggregation. Researchers are investigating its potential in preventing thrombotic events and managing hypertension .
Metabolic Disorders
Preliminary data hint at its role in metabolic regulation. It may affect glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are studying its potential as an adjunct in managing diabetes and obesity .
Chemical Biology and Drug Design
Beyond its therapeutic applications, the compound serves as a valuable tool in chemical biology and drug discovery. Its unique scaffold can inspire the design of novel molecules with improved properties. Computational studies explore its interactions with target proteins, aiding in rational drug design .
3-(3-Chloro-4-methoxyphenyl)propionic acid 95% | VWR Propanamide, N-(4-methoxyphenyl)-3-chloro- - NIST Chemistry WebBook
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O/c1-27-16-5-2-10(6-15(16)21)25-17-12-8-24-26(18(12)23-9-22-17)11-3-4-13(19)14(20)7-11/h2-9H,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJVQSWLUBHLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)

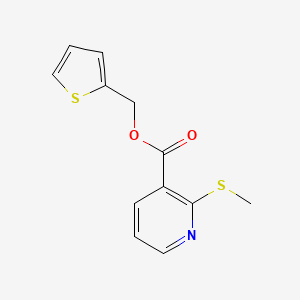
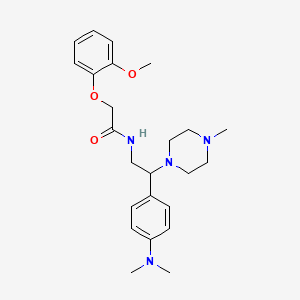
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide](/img/structure/B2732104.png)
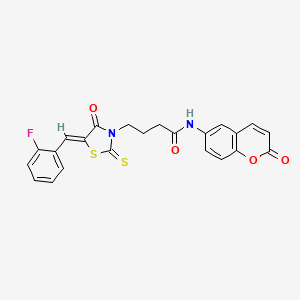
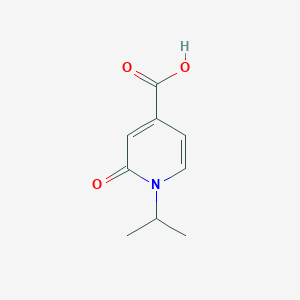
![N-(benzo[d]thiazol-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2732108.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)
![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732114.png)

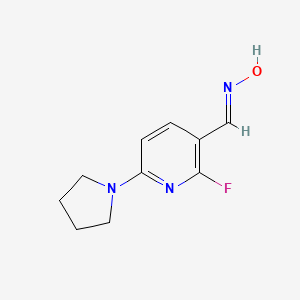
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)
![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)